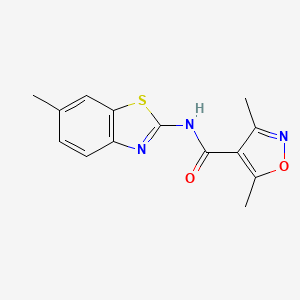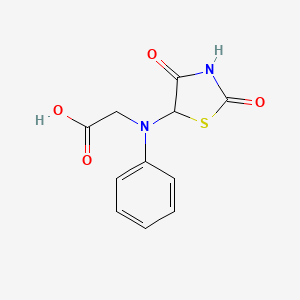![molecular formula C24H24ClNO6 B12202507 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12202507.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a chloro group, a phenyl group, and a butanoate ester linked to a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through the condensation of salicylaldehyde derivatives with appropriate phenylacetic acid derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromen ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The esterification of the chromen derivative with 2-[(tert-butoxycarbonyl)amino]butanoic acid can be carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromen ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of chromen-2,3-dione derivatives.
Reduction: Formation of chroman derivatives.
Substitution: Formation of amino or thio-substituted chromen derivatives.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Chemical Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activities. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Benzyl 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the tert-butoxycarbonyl-protected amino group, which provides additional functionality and potential for further derivatization. This makes it a versatile intermediate for the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C24H24ClNO6 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C24H24ClNO6/c1-5-18(26-23(29)32-24(2,3)4)22(28)31-20-13-19-16(11-17(20)25)15(12-21(27)30-19)14-9-7-6-8-10-14/h6-13,18H,5H2,1-4H3,(H,26,29) |
InChI Key |
RMBNWQXIOLDTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B12202427.png)
![(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12202432.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202434.png)
![(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202437.png)
![5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12202452.png)
![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide](/img/structure/B12202483.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12202487.png)
![{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine](/img/structure/B12202491.png)
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202499.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12202515.png)


![(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202530.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12202540.png)
